{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H14ClN3O2S2. It has an average mass of 355.863 Da and a monoisotopic mass of 355.021606 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature.Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound are not provided in the search results . For detailed property information, it is recommended to refer to specialized chemical databases or literature.Scientific Research Applications
Synthesis and Antiviral Activity : The compound's derivatives, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides, were synthesized, revealing anti-tobacco mosaic virus activity in certain derivatives. The synthesis involved a six-step process starting from 4-chlorobenzoic acid and was confirmed by various analytical techniques (Chen et al., 2010).
In vitro Antimicrobial Activity : A series of new derivatives were synthesized, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. These compounds showcased notable antibacterial and antifungal activities against tested strains, with certain compounds demonstrating higher efficacy, marking them as candidates for further research (Mallesha & Mohana, 2014).
Synthesis and Biological Activities of Aryl Methanone Derivatives : Novel N-phenylpyrazolyl aryl methanones derivatives featuring the arylthio/sulfinyl/sulfonyl group were synthesized and structurally characterized. These compounds exhibited favorable herbicidal and insecticidal activities, indicating their potential in agricultural applications (Wang et al., 2015).
Structural and Thermal Properties : The crystal structure of the related compound, the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone, was detailed, revealing insights into its molecular geometry and hydrogen bonding patterns, crucial for understanding its chemical behavior and interactions (Revathi et al., 2015).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with certain proteins or enzymes in the body, leading to its observed effects .
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with proteins or enzymes, it is plausible that the compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability .
Result of Action
It is suggested that the compound may have antiviral activity, as indicated by some studies .
Action Environment
The action of {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by conditions such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfinylthiadiazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-10-4-6-11(7-5-10)22(20)14-12(16-17-21-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKZAWLHAVXRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.